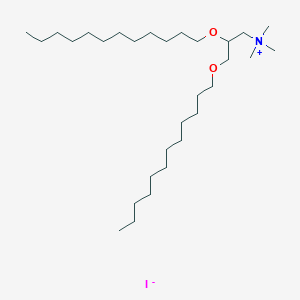![molecular formula C12H15NO3 B12583814 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- CAS No. 201594-31-2](/img/structure/B12583814.png)
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- is an organic compound with the molecular formula C11H13NO3. This compound is a derivative of oxazolidinone, which is a five-membered ring containing nitrogen and oxygen atoms. The bicyclo[2.2.2]octane structure adds rigidity and unique stereochemistry to the molecule, making it an interesting subject for various chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- typically involves the reaction of oxazolidinone with a bicyclo[2.2.2]octane derivative. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the oxazolidinone and the bicyclo[2.2.2]octane carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, in acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Amines, thiols, in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Amide or thioether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the synthesis of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- involves its interaction with specific molecular targets. The bicyclo[2.2.2]octane moiety provides a rigid framework that can influence the binding affinity and selectivity of the compound towards its targets. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, facilitating its activity in various chemical and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-: Similar structure but with a bicyclo[2.2.1]heptane moiety.
2-Oxazolidinone, 3-[(1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-: Contains an oxygen atom in the bicyclo[2.2.1]heptane ring.
Uniqueness
The unique bicyclo[2.2.2]octane structure of 2-Oxazolidinone, 3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-en-2-ylcarbonyl]- provides distinct stereochemical properties and rigidity, which can enhance its performance in various applications compared to its similar counterparts.
Propiedades
Número CAS |
201594-31-2 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
3-[(1S,2S,4S)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c14-11(13-5-6-16-12(13)15)10-7-8-1-3-9(10)4-2-8/h1,3,8-10H,2,4-7H2/t8-,9+,10-/m0/s1 |
Clave InChI |
QMRIROGCUYDGCC-AEJSXWLSSA-N |
SMILES isomérico |
C1C[C@H]2C=C[C@@H]1C[C@@H]2C(=O)N3CCOC3=O |
SMILES canónico |
C1CC2C=CC1CC2C(=O)N3CCOC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


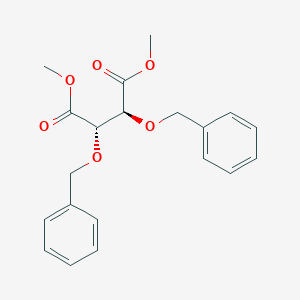
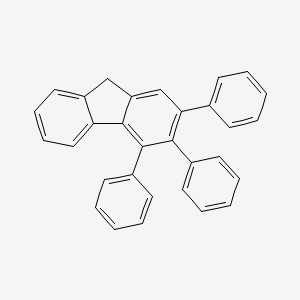
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)

![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
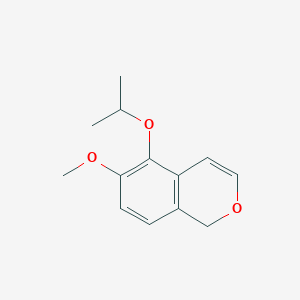
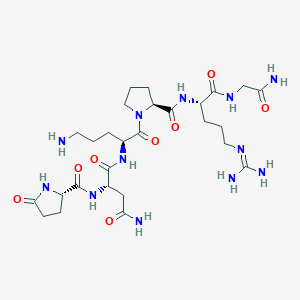
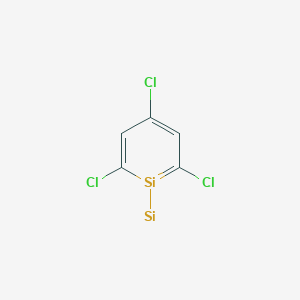
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
